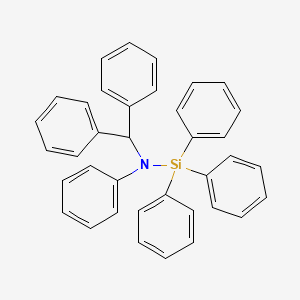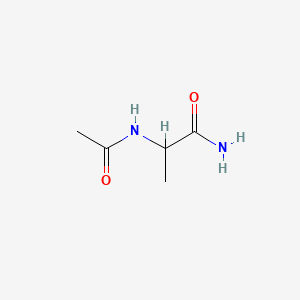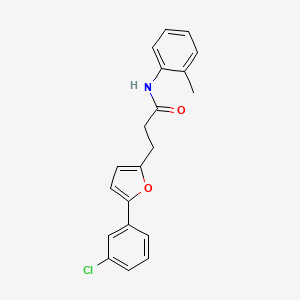![molecular formula C10H8Cl6 B11941140 3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane](/img/structure/B11941140.png)
3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6,6,10,10-Hexachlorotetracyclo[7100~2,4~0~5,7~]decane is a complex organic compound with the molecular formula C10H8Cl6 It is known for its unique structure, which includes multiple chlorine atoms and a tetracyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane typically involves multiple steps, starting from simpler organic molecules. The process often includes chlorination reactions under controlled conditions to introduce the chlorine atoms into the tetracyclic structure. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The production methods are designed to maximize efficiency and minimize environmental impact, adhering to industry standards and regulations.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated ketones or alcohols, while substitution reactions can introduce various functional groups into the tetracyclic structure.
Wissenschaftliche Forschungsanwendungen
3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of multiple chlorine atoms on chemical reactivity and stability.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes, leveraging its unique structure and reactivity.
Wirkmechanismus
The mechanism of action of 3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane involves its interaction with molecular targets, such as enzymes or receptors, through binding or chemical modification. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of oxidative stress. Detailed studies are required to elucidate the specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,6,6,9,9-Hexamethyltetracyclo[6.1.0.0~2,4~.0~5,7~]nonane: A similar tetracyclic compound with methyl groups instead of chlorine atoms.
Tetracyclo[6.1.0.0~2,4~.0~5,7~]nonane: A simpler tetracyclic structure without the chlorine atoms.
Uniqueness
3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane is unique due to its high chlorine content and complex tetracyclic structure, which confer distinct chemical properties and reactivity. This makes it valuable for specific research applications where these characteristics are advantageous.
Eigenschaften
Molekularformel |
C10H8Cl6 |
|---|---|
Molekulargewicht |
340.9 g/mol |
IUPAC-Name |
3,3,6,6,10,10-hexachlorotetracyclo[7.1.0.02,4.05,7]decane |
InChI |
InChI=1S/C10H8Cl6/c11-8(12)2-1-3-5(9(3,13)14)7-6(4(2)8)10(7,15)16/h2-7H,1H2 |
InChI-Schlüssel |
LXFGXVWBHKKGFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C2(Cl)Cl)C3C(C3(Cl)Cl)C4C1C4(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]-](/img/structure/B11941077.png)


![1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea](/img/structure/B11941102.png)
![1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione](/img/structure/B11941110.png)

![methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11941116.png)

![2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene](/img/structure/B11941121.png)



![Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester](/img/structure/B11941133.png)
